molecular formula C14H14OS B2903284 [4-(Benzyloxy)phenyl]methanethiol CAS No. 80192-91-2

[4-(Benzyloxy)phenyl]methanethiol

Cat. No.: B2903284
CAS No.: 80192-91-2
M. Wt: 230.33
InChI Key: WAOOMUKAEPOEES-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)phenyl]methanethiol is an organosulfur compound featuring a benzyloxy-substituted phenyl ring attached to a methanethiol (-CH₂SH) group. Its molecular formula is C₁₄H₁₄O₂S, with a molecular weight of 246.33 g/mol. The benzyloxy group (C₆H₅CH₂O-) at the para position of the phenyl ring contributes to its hydrophobic character, while the thiol (-SH) group confers nucleophilicity and reactivity, enabling participation in disulfide bond formation or metal coordination. This compound is of interest in organic synthesis, materials science, and pharmaceutical research, particularly as a building block for ligands or functionalized polymers .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOOMUKAEPOEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: [4-(Benzyloxy)phenyl]methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand thiol-containing compounds' interactions with biomolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which [4-(benzyloxy)phenyl]methanethiol exerts its effects depends on its specific application. In biological systems, it may interact with thiol-containing enzymes or receptors, forming disulfide bonds or other covalent interactions. The molecular targets and pathways involved are typically specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds share structural motifs with [4-(Benzyloxy)phenyl]methanethiol, enabling comparative analysis of functional groups, reactivity, and applications:

4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 306936-84-5)

  • Molecular Formula : C₁₉H₁₅N₃O₂S
  • Molecular Weight : 349.41 g/mol
  • Key Functional Groups : Benzyloxy phenyl, triazole, furyl, thiol.
  • Applications: Likely used in medicinal chemistry (triazole-thiols are common in antifungal agents) or as a ligand in catalysis .

[2-(4-Methylphenoxy)phenyl]methanol (CAS: 25562-89-4)

  • Molecular Formula : C₁₄H₁₄O₂
  • Molecular Weight : 214.26 g/mol
  • Key Functional Groups: Methylphenoxy phenyl, hydroxyl (-OH).
  • Comparison: The hydroxyl group is less acidic (pKa ~10) than the thiol group (pKa ~6–8), reducing nucleophilicity. Applications: Intermediate in fine chemical synthesis or surfactant production due to its hydroxyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility
[4-(Benzyloxy)phenyl]methanethiol C₁₄H₁₄O₂S 246.33 Benzyloxy, thiol ~250–270 (est.) Low in H₂O; soluble in DCM, THF
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol C₁₉H₁₅N₃O₂S 349.41 Benzyloxy, triazole, furyl, thiol >300 (est.) Moderate in DMSO, DMF
[2-(4-Methylphenoxy)phenyl]methanol C₁₄H₁₄O₂ 214.26 Methylphenoxy, hydroxyl ~200–220 (est.) Moderate in ethanol, acetone

Notes:

  • Thiol-containing compounds exhibit stronger odors and higher reactivity toward oxidation (forming disulfides) compared to hydroxyl analogs.

[4-(Benzyloxy)phenyl]methanethiol

  • Reactivity: Thiol group participates in nucleophilic substitution, metal-thiolate coordination (e.g., with Au or Ag nanoparticles), and redox reactions. Benzyloxy group can be deprotected under hydrogenolysis conditions.
  • Applications: Precursor for self-assembled monolayers (SAMs) on metal surfaces. Building block for bioactive molecules (e.g., protease inhibitors).

4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

  • Reactivity :
    • Triazole-thiols undergo click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
    • Furyl group enables Diels-Alder reactions.
  • Applications :
    • Antifungal/antibacterial agents due to triazole’s bioactivity.
    • Component in coordination polymers .

[2-(4-Methylphenoxy)phenyl]methanol

  • Reactivity: Hydroxyl group engages in esterification or etherification. Methylphenoxy group resists hydrogenolysis better than benzyloxy.
  • Applications :
    • Intermediate in fragrance or polymer synthesis .

Biological Activity

[4-(Benzyloxy)phenyl]methanethiol is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [4-(Benzyloxy)phenyl]methanethiol can be represented as follows:

  • Molecular Formula : C₁₃H₁₄O₁S
  • Molecular Weight : 226.31 g/mol

The presence of the benzyloxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of [4-(Benzyloxy)phenyl]methanethiol is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.

Inhibition of Monoamine Oxidases

Recent studies indicate that derivatives containing the benzyloxy moiety exhibit significant inhibition of MAO-B, a subtype implicated in neurodegenerative diseases such as Parkinson's disease. For instance, a related compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating potent activity against this enzyme .

Table 1: Biological Activity of [4-(Benzyloxy)phenyl]methanethiol Derivatives

CompoundTarget EnzymeIC50 (µM)MechanismReference
[4-(Benzyloxy)phenyl]methanethiolMAO-B0.062Competitive inhibition
Chalcone derivative B10MAO-B0.067Reversible inhibition
Chalcone derivative B15MAO-B0.12Reversible inhibition

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective agents, compounds similar to [4-(Benzyloxy)phenyl]methanethiol were shown to possess antioxidant properties and the ability to cross the blood-brain barrier (BBB). These properties are crucial for developing treatments for neurodegenerative diseases .

Case Study 2: Selectivity and Reversibility

Research has demonstrated that certain derivatives exhibit selective inhibition of MAO-B over MAO-A, which is beneficial for minimizing side effects associated with non-selective MAO inhibitors. The reversibility of inhibition was confirmed through dialysis studies, indicating that these compounds could be safe for therapeutic use .

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